2,2-Dimethylpentanal

Description

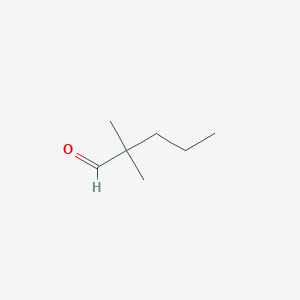

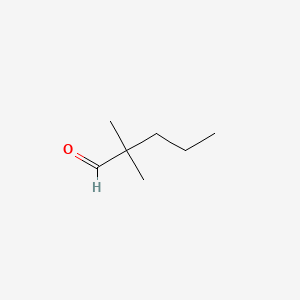

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXAGOUPXPGFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162065 | |

| Record name | 2,2-Dimethylvaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-88-5 | |

| Record name | 2,2-Dimethylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylvaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylvaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylpentanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2,2-Dimethylpentanal. The information is intended to support research, development, and safety assessments of this compound.

Chemical Structure and Identification

This compound, also known as 2,2-dimethylvaleraldehyde, is an aliphatic aldehyde with a branched hydrocarbon chain. Its structure is characterized by a pentanal backbone with two methyl groups attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group).

Table 1: Compound Identification [1]

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2,2-Dimethylvaleraldehyde, Pentanal, 2,2-dimethyl- |

| CAS Number | 14250-88-5 |

| Molecular Formula | C₇H₁₄O |

| SMILES | CCCC(C)(C)C=O |

| InChI Key | YMXAGOUPXPGFLB-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a flammable liquid. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 136.4 °C at 760 mmHg | |

| Melting Point | Not available | [2] |

| Density | 0.807 g/cm³ | |

| Flash Point | 24.5 °C | |

| Vapor Pressure | 7.38 mmHg at 25°C | |

| Refractive Index | 1.404 |

| LogP | 2.01 | |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A plausible synthetic route, based on general organic chemistry principles for the formation of related structures, is the alkylation of a propanal derivative. For instance, the reaction of the enolate of propanal with a suitable alkylating agent in the presence of a strong base is a common method for introducing alkyl groups at the α-position. To achieve gem-dimethyl substitution, a two-step alkylation or the use of a pre-functionalized starting material would be necessary.

Another potential approach is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-pentanol.

Logical Synthesis Workflow:

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpentanal from 2,2-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the oxidation of the sterically hindered primary alcohol, 2,2-dimethylpentan-1-ol (B1361373), to its corresponding aldehyde, 2,2-dimethylpentanal. This transformation is a crucial step in various organic synthesis pathways, particularly in the development of complex molecules and active pharmaceutical ingredients where the neopentyl aldehyde moiety is a key building block.

This document details the most effective and commonly employed oxidation methods, including Sworn Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium (B92312) Chlorochromate (PCC) Oxidation. For each method, a thorough discussion of the reaction mechanism, advantages, and limitations is provided, supplemented with detailed experimental protocols. All quantitative data is summarized in structured tables for straightforward comparison, and logical workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Aldehydes are valuable intermediates due to the reactivity of the carbonyl group, which allows for a wide array of subsequent chemical modifications, including C-C bond formation, reduction to alcohols, and oxidation to carboxylic acids. The synthesis of this compound from 2,2-dimethylpentan-1-ol presents a unique challenge due to the steric hindrance imposed by the gem-dimethyl group adjacent to the primary alcohol. This steric bulk can significantly influence the reaction rates and yields of oxidation reactions. Therefore, the selection of an appropriate oxidizing agent and reaction conditions is critical for a successful and efficient synthesis.

This guide explores three prominent methods for this conversion, each offering distinct advantages in terms of reaction conditions, selectivity, and scalability.

General Experimental Workflow

The overall process for the synthesis, purification, and characterization of this compound from 2,2-dimethylpentan-1-ol can be generalized into the following workflow. The specific details of the reaction and purification steps will vary depending on the chosen oxidation method.

Caption: General workflow for the synthesis of this compound.

Oxidation Methodologies

This section provides a detailed examination of three widely used methods for the oxidation of primary alcohols to aldehydes, with a focus on their application to sterically hindered substrates like 2,2-dimethylpentan-1-ol.

Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C).[2] A hindered amine base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), is then used to induce the elimination reaction that forms the carbonyl compound.[3]

Mechanism Pathway:

Caption: Key steps in the Swern oxidation pathway.

Advantages:

-

Mild Conditions: The reaction is performed at very low temperatures, which makes it suitable for substrates with sensitive functional groups.[]

-

High Yields: Swern oxidation is known for providing good to excellent yields for a wide range of alcohols.

-

Avoids Toxic Metals: Unlike PCC, this method does not use chromium-based reagents.[]

Limitations:

-

Cryogenic Temperatures: Requires a dry ice/acetone bath to maintain -78 °C.[5]

-

Malodorous Byproduct: Produces dimethyl sulfide, which has a strong and unpleasant odor.[2]

-

Precise Stoichiometry: Careful control of reagent addition is necessary to avoid side reactions.

Experimental Protocol (Representative): [3][5]

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) cooled to -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Slowly add a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in DCM to the reaction mixture.

-

Stir for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and continue stirring for another 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, also known as Dess-Martin periodinane (DMP), as the oxidizing agent.[6] This method is renowned for its mild, neutral conditions and operational simplicity.[7]

Advantages:

-

Room Temperature Reaction: The oxidation is typically carried out at room temperature, eliminating the need for cryogenic setups.[8]

-

High Selectivity: DMP is highly selective for the oxidation of alcohols and tolerates a wide variety of sensitive functional groups.[7]

-

Rapid Reactions: The reaction is often complete within a few hours.[8]

-

Simplified Workup: The workup procedure is generally straightforward.[6]

Limitations:

-

Cost of Reagent: DMP is a relatively expensive reagent, which can be a drawback for large-scale syntheses.[7]

-

Potentially Explosive: DMP is known to be potentially explosive under certain conditions, requiring careful handling.[9]

Experimental Protocol (Representative):

-

To a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers become clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a chromium(VI)-based oxidizing agent that is particularly useful for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[10] The reaction is typically carried out in an anhydrous organic solvent, most commonly dichloromethane (DCM).[11]

Advantages:

-

Operational Simplicity: The reaction is relatively easy to set up and run at or near room temperature.[12]

-

Good for Less Sensitive Substrates: PCC is a robust and effective oxidizing agent for a wide range of primary alcohols.

Limitations:

-

Toxicity of Chromium: The use of a chromium-based reagent raises environmental and health concerns, and proper waste disposal is crucial.[11]

-

Acidity: PCC is slightly acidic and may not be suitable for acid-labile substrates.[11]

-

Heterogeneous Reaction: The reaction mixture is often a suspension, which can sometimes lead to inconsistent results. The addition of an adsorbent like Celite can help mitigate this.[11]

Experimental Protocol (Representative): [11]

-

To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM), add a solution of 2,2-dimethylpentan-1-ol (1.0 equivalent) in DCM.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by flash column chromatography or distillation.

Data Presentation

| Oxidation Method | Typical Yield Range | Reaction Temperature | Key Reagents | Advantages | Disadvantages |

| Swern Oxidation | 85-95% | -78 °C to RT | DMSO, Oxalyl Chloride, Et3N | Mild, High Yield, No Toxic Metals | Cryogenic, Odor, Strict Stoichiometry |

| DMP Oxidation | 90-98% | Room Temperature | Dess-Martin Periodinane | Mild, Fast, High Selectivity | Reagent Cost, Potentially Explosive |

| PCC Oxidation | 80-90% | Room Temperature | Pyridinium Chlorochromate | Simple, Effective | Chromium Toxicity, Acidity |

Characterization Data for this compound:

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ ~9.5 (s, 1H, CHO), 1.3-1.5 (m, 2H, CH₂), 1.0 (s, 6H, 2xCH₃), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~205 (CHO), ~50 (C(CH₃)₂), ~35 (CH₂), ~25 (C(CH₃)₂), ~17 (CH₂CH₃), ~14 (CH₃) |

| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~2710 cm⁻¹ (aldehyde C-H stretch), ~1730 cm⁻¹ (C=O stretch) |

| Mass Spec (EI) | m/z = 114 (M⁺), 85, 57, 41 |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from 2,2-dimethylpentan-1-ol can be effectively achieved using several modern oxidation methods. The choice of the most suitable method will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding cost, safety, and environmental impact.

For high-yield, small-scale syntheses where mild conditions are paramount, Dess-Martin periodinane oxidation is often the preferred method due to its operational simplicity and excellent functional group tolerance. Swern oxidation also offers very high yields under mild conditions but requires cryogenic temperatures and the handling of a malodorous byproduct. For larger-scale preparations where cost is a significant factor and the substrate is not acid-sensitive, PCC oxidation remains a viable, albeit less environmentally friendly, option.

It is recommended that for any specific application, a small-scale trial of the chosen method be conducted to optimize the reaction conditions for yield and purity.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. youtube.com [youtube.com]

Spectroscopic Profile of 2,2-Dimethylpentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylpentanal (CAS No. 14250-88-5), a saturated aliphatic aldehyde. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document collates data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the molecule's structural features.

Chemical Structure and Physical Properties

This compound is a seven-carbon aldehyde with a quaternary carbon atom at the C2 position. Its chemical structure and basic physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 14250-88-5 |

| Canonical SMILES | CCCC(C)(C)C=O |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. A key feature for an aldehyde is the signal for the aldehydic proton, which is typically found far downfield. For a compound with the molecular formula C₇H₁₄O, a singlet at approximately 9.2 ppm is indicative of the aldehyde proton (-CHO) which is not coupled to any neighboring protons.

Expected ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 1H | -CHO |

| ~1.3 - 1.5 | Multiplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.2 | Multiplet | 2H | -C(CH₃)₂-CH₂- |

| ~1.0 | Singlet | 6H | -C(CH₃)₂- |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

The ¹³C NMR spectrum provides information about the different carbon environments. The most deshielded carbon is expected to be the carbonyl carbon of the aldehyde group.

Expected ¹³C NMR Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~200-205 | C=O | Aldehyde Carbonyl |

| ~45-50 | Quaternary C | -C(CH₃)₂- |

| ~35-40 | CH₂ | -C(CH₃)₂-CH₂- |

| ~25-30 | (CH₃)₂ | -C(CH₃)₂- |

| ~15-20 | CH₂ | -CH₂-CH₃ |

| ~10-15 | CH₃ | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are associated with the carbonyl group and the C-H bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~2820 and ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725-1740 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common method for analyzing such compounds.

Expected Mass Spectrometry Data

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 85 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (propyl cation) or [CH₃CO]⁺ (acylium ion) |

| 29 | [C₂H₅]⁺ (ethyl cation) or [CHO]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not available. However, the following are general procedures that are typically followed for a liquid aldehyde sample.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-1.0 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and then subtracted from the sample spectrum. The spectrum is usually scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the sample from any impurities before ionization. Alternatively, direct injection can be used.

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

This diagram shows how NMR, IR, and MS provide distinct yet complementary data points—connectivity, functional groups, and molecular weight/fragmentation, respectively—that collectively lead to the unambiguous determination of the this compound structure.

2,2-Dimethylpentanal CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethylpentanal, a branched aliphatic aldehyde. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Core Properties of this compound

This compound, also known as 2,2-dimethylvaleraldehyde, is an organic compound with the chemical formula C₇H₁₄O[1][2][3][4]. Its structure features a pentanal backbone with two methyl groups attached to the alpha carbon. The CAS Registry Number for this compound is 14250-88-5 [1][2][3][4].

Physical and Chemical Constants

The known physical and chemical properties of this compound are summarized in the table below. These constants are crucial for its handling, application in synthesis, and purification.

| Property | Value | Reference |

| CAS Number | 14250-88-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄O | [1][2][3][4] |

| Molecular Weight | 114.19 g/mol | [1][4] |

| Boiling Point | 136.4 °C at 760 mmHg | |

| Density | 0.807 g/cm³ | |

| Flash Point | 24.5 °C | |

| Melting Point | Not Available | [3] |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. |

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation or reflux apparatus.

-

Apparatus: A round-bottom flask, heating mantle, condenser, thermometer, and distillation head.

-

Procedure:

-

Place a sample of this compound in the round-bottom flask with a few boiling chips.

-

Assemble the distillation apparatus.

-

Slowly heat the sample until it begins to boil.

-

Record the temperature at which the vapor and liquid are in equilibrium, and the temperature remains constant. This temperature is the boiling point.

-

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

-

Procedure:

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath to bring it to a specific temperature (e.g., 20 °C).

-

Remove any excess liquid and weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Chemical Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis. One of its key reactions is the aldol (B89426) condensation.

Aldol Condensation of this compound

Due to the absence of α-hydrogens, this compound can act as an electrophile in a crossed aldol condensation with another enolizable aldehyde or ketone. A general protocol for a base-catalyzed crossed aldol condensation is as follows:

-

Reactants: this compound, an enolizable aldehyde or ketone (e.g., acetone), a base catalyst (e.g., sodium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the enolizable carbonyl compound in the solvent in a reaction flask.

-

Slowly add the base catalyst to the solution while stirring.

-

Add this compound dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by neutralization, extraction, and purification of the β-hydroxy carbonyl product, which may dehydrate to form an α,β-unsaturated carbonyl compound.

-

Below is a logical workflow for a general crossed aldol condensation involving this compound.

Caption: Workflow for a crossed aldol condensation.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its primary application appears to be as a synthetic intermediate in organic chemistry.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol.

Caption: Synthesis of this compound.

References

Navigating the Steric Maze: A Technical Guide to the Reactivity of the Aldehyde Group in 2,2-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpentanal, a heptanal (B48729) isomer, presents a unique case study in aldehyde reactivity, where electronic and steric factors converge to dictate its chemical behavior. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, profoundly influencing its interaction with nucleophiles and its participation in common aldehyde reactions. This in-depth technical guide explores the core principles governing the reactivity of the aldehyde group in this compound, providing a theoretical framework and practical insights relevant to synthetic chemistry and drug development. We delve into the impact of steric hindrance and electronic effects, and detail the expected outcomes and representative experimental protocols for key transformations, including oxidation, reduction, nucleophilic addition, and the Cannizzaro reaction. This guide serves as a valuable resource for researchers navigating the complexities of sterically encumbered aldehydes in their scientific endeavors.

Introduction

Aldehydes are a cornerstone of organic synthesis, prized for the electrophilicity of their carbonyl carbon and their versatile reactivity. However, the reactivity of an aldehyde is not solely governed by the inherent properties of the formyl group. The surrounding molecular architecture, particularly the substitution pattern at the α-carbon, can dramatically modulate its chemical behavior. This compound serves as an exemplary model for understanding the impact of severe steric hindrance on an aldehyde's reactivity. The two methyl groups at the α-position create a sterically congested environment around the carbonyl carbon, which, combined with the electron-donating nature of the alkyl substituents, reduces its electrophilicity.

This guide will provide a comprehensive analysis of these effects and their implications for the synthetic utility of this compound. Furthermore, we will touch upon the relevance of understanding the metabolism of such aldehydes in the context of drug development, where aldehyde-containing molecules can be both therapeutically active and potentially toxic.[1][2][3]

Physicochemical and Spectroscopic Data

A foundational understanding of a molecule's physical and spectral properties is paramount for its application in research. The following tables summarize the key data for this compound and its primary reaction products.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₇H₁₄O | 114.19 | 136.4 | 0.807 |

| 2,2-Dimethylpentanoic Acid | C₇H₁₄O₂ | 130.18 | - | - |

| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 | 146.6 | 0.82 |

Table 2: Spectroscopic Data of 2,2-Dimethylpentanoic Acid

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (Predicted) | δ (ppm): ~12 (s, 1H, COOH), ~2.2 (t, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~1.2 (s, 6H, 2xCH₃), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR[4] | δ (ppm): ~184 (C=O), ~46 (quaternary C), ~35 (CH₂), ~26 (2xCH₃), ~17 (CH₂), ~14 (CH₃) |

| IR (KBr)[4] | ν (cm⁻¹): ~2960 (O-H stretch, broad), ~1700 (C=O stretch) |

Table 3: Spectroscopic Data of 2,2-Dimethylpentan-1-ol

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (Predicted) | δ (ppm): ~3.3 (s, 2H, CH₂OH), ~1.8 (br s, 1H, OH), ~1.3 (m, 2H, CH₂), ~1.2 (m, 2H, CH₂), ~0.8 (s, 6H, 2xCH₃), ~0.8 (t, 3H, CH₃) |

| ¹³C NMR (Predicted)[5] | δ (ppm): ~70 (CH₂OH), ~38 (quaternary C), ~35 (CH₂), ~26 (2xCH₃), ~17 (CH₂), ~14 (CH₃) |

| IR[6] | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2960 (C-H stretch) |

Core Reactivity Principles: Steric and Electronic Effects

The reactivity of the aldehyde group in this compound is primarily dictated by a combination of steric and electronic factors.

Steric Hindrance

The two methyl groups on the α-carbon create a sterically congested environment around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles, slowing down the rate of nucleophilic addition reactions.[7] The logical relationship between steric hindrance and reactivity can be visualized as follows:

References

- 1. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2-Dimethylpentanoic acid | C7H14O2 | CID 14455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Stereochemical Analysis of 2,2-Dimethylpentanal: An Achiral Molecule

An In-depth Technical Guide to 2,2-Dimethylpentanal and the Stereoisomerism of its Structural Isomer, 2,3-Dimethylpentanal (B105951)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stereochemical properties of this compound. A crucial aspect of its molecular structure is its achirality, meaning it does not possess stereoisomers. To provide a comprehensive understanding of stereoisomerism within this class of compounds, this guide also offers a detailed analysis of the stereoisomers of its structural isomer, 2,3-dimethylpentanal. The document includes a summary of physicochemical properties, detailed experimental protocols for synthesis and analysis of related chiral aldehydes, and logical diagrams to illustrate key concepts and workflows.

A common misconception may arise regarding the potential for stereoisomerism in branched aldehydes. However, this compound is an achiral molecule and, therefore, does not exist as enantiomers or diastereomers.

The basis for chirality in a molecule is the presence of a stereocenter, or chiral center. A chiral center is typically a carbon atom that is bonded to four different substituent groups. In the case of this compound, the carbon atom at the C-2 position is bonded to a propyl group, a hydrogen atom, and two methyl groups. Because two of the substituents on the C-2 carbon are identical (the two methyl groups), this carbon is not a chiral center.[1] Consequently, the molecule is superimposable on its mirror image and exhibits no optical activity. The lack of a defined atom stereocenter is confirmed by chemical databases.[1]

Physicochemical Properties of this compound

While it lacks stereoisomers, this compound has distinct physical and chemical properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [2][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14250-88-5 | [2][3] |

| Density | 0.807 g/cm³ | [2] |

| Boiling Point | 136.4 °C at 760 mmHg | [2] |

| Flash Point | 24.5 °C | [2] |

| Vapor Pressure | 7.38 mmHg at 25°C | [2] |

| XLogP3 | 2.0 | [4] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 74.5 | [1] |

Stereoisomerism in 2,3-Dimethylpentanal: A Chiral Structural Isomer

In contrast to this compound, its structural isomer, 2,3-dimethylpentanal, possesses two chiral centers at the C-2 and C-3 positions.[5] This gives rise to a total of four possible stereoisomers (2n, where n=2 is the number of chiral centers).[5]

These four stereoisomers exist as two pairs of enantiomers:

-

(2R,3R)-2,3-dimethylpentanal and (2S,3S)-2,3-dimethylpentanal form one enantiomeric pair.

-

(2R,3S)-2,3-dimethylpentanal and (2S,3R)-2,3-dimethylpentanal form the second enantiomeric pair.

The relationship between a stereoisomer from one pair and a stereoisomer from the other is diastereomeric (e.g., (2R,3R) and (2R,3S) are diastereomers).[5]

Properties of 2,3-Dimethylpentanal Stereoisomers

Enantiomers possess identical physical properties (e.g., boiling point, density) in an achiral environment, differing only in their interaction with plane-polarized light and other chiral molecules. Diastereomers, however, have different physical properties and can be separated by standard chromatographic techniques.[5] Table 2 summarizes computed properties for the (2R,3R)-2,3-dimethylpentanal stereoisomer.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [6] |

| Molecular Weight | 114.19 g/mol | [6] |

| IUPAC Name | (2R,3R)-2,3-dimethylpentanal | [6] |

| CAS Number | 86290-35-9 | [6] |

| XLogP3 | 2.1 | [6] |

| Topological Polar Surface Area | 17.1 Ų | [6] |

| Complexity | 68.8 | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported. However, established methodologies for the synthesis and stereochemical analysis of related chiral aldehydes, such as 2,3-dimethylpentanal, are available and provide a framework for research in this area.

Protocol 1: Synthesis of 2,3-Dimethylpentanal

The following protocol is based on a method disclosed in the patent literature for the synthesis of 2,3-dimethylpentanal, which achieves molar yields of 40-70%.[7]

Objective: To synthesize 2,3-dimethylpentanal via a Darzens-type condensation followed by saponification and decarboxylation.

Materials:

-

α-haloacetate (e.g., ethyl chloroacetate)

-

Strong base (e.g., sodium ethoxide)

-

Methanol

-

Sodium hydroxide (B78521) or potassium hydroxide

-

Hydrochloric acid

-

Anhydrous solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Condensation: In a reaction vessel under an inert atmosphere, dissolve 3-methyl-2-pentanone and an α-haloacetate in an anhydrous solvent.

-

Slowly add a strong base to the solution at a controlled temperature to initiate the condensation reaction, forming the corresponding epoxy carboxylate (a glycidic ester).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Saponification: Extract the epoxy carboxylate with an organic solvent (e.g., diethyl ether). To the extracted product, add a solution of sodium hydroxide or potassium hydroxide in methanol.

-

Heat the mixture to reflux to facilitate the saponification of the ester.

-

Acidification and Decarboxylation: After saponification is complete, cool the reaction mixture and carefully acidify with hydrochloric acid.

-

Gently heat the acidified solution to promote the decarboxylation of the glycidic acid intermediate, yielding 2,3-dimethylpentanal.

-

Purification: Extract the final product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.

Protocol 2: Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral GC is a primary technique for the separation and quantification of volatile enantiomers like those of 2,3-dimethylpentanal.[8][9]

Objective: To separate and determine the enantiomeric excess (ee) of a sample of 2,3-dimethylpentanal.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX™ 225).[10]

-

High-purity carrier gas (Helium or Hydrogen).

-

Sample of 2,3-dimethylpentanal dissolved in a volatile solvent (e.g., hexane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2,3-dimethylpentanal sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Conditions Setup:

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Carrier Gas Flow: Set to an optimal linear velocity for the column (e.g., 1-2 mL/min for Helium).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) to ensure separation of volatile components. Hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to an upper temperature that allows for elution of the compounds in a reasonable time but does not exceed the column's maximum operating temperature (enantioselectivity often decreases at higher temperatures).[11]

-

Injection: Inject 1 µL of the prepared sample using a split or splitless injection mode.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the enantiomers of 2,3-dimethylpentanal based on their retention times.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively).

-

Protocol 3: Determination of Enantiomeric Excess by NMR Spectroscopy

NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is a powerful method for determining the enantiomeric composition of chiral molecules.[12][13] This protocol outlines a general approach using a CDA.

Objective: To determine the enantiomeric excess of a chiral aldehyde by converting the enantiomers into diastereomers with distinct NMR signals.

Materials:

-

Chiral aldehyde sample.

-

High-purity chiral derivatizing agent (e.g., a chiral amine or alcohol that reacts with the aldehyde).

-

High-field NMR spectrometer.

-

Deuterated NMR solvent (e.g., CDCl₃).

Procedure:

-

Derivatization: In an NMR tube, dissolve a known quantity of the chiral aldehyde sample in the deuterated solvent.

-

Add a stoichiometric equivalent of the chiral derivatizing agent. The reaction (e.g., formation of a diastereomeric imine or acetal) often proceeds rapidly at room temperature.[14]

-

Ensure the reaction goes to completion.

-

NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the diastereomeric mixture.

-

Data Analysis:

-

Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

-

Carefully integrate the areas of these two distinct signals.

-

The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the % ee from this ratio.

-

Workflow and Biological Context

General Experimental Workflow

The analysis of a chiral aldehyde like 2,3-dimethylpentanal follows a logical progression from synthesis to detailed characterization. This workflow is crucial for applications in asymmetric synthesis and drug development.

Biological Significance of Branched-Chain Aldehydes

While specific signaling pathways involving 2,2- or 2,3-dimethylpentanal are not well-documented, branched-chain aldehydes as a class are biologically significant. They are recognized as important flavor compounds in many fermented and heat-treated foods, arising from the degradation of amino acids.[15] In biological systems, aldehydes are widespread and can be formed endogenously through metabolic processes like lipid peroxidation.[16] They can act as signaling molecules but are also associated with cellular stress at high concentrations due to their reactivity with macromolecules like proteins and DNA.[16][17] The diverse biological activities of natural aldehydes, including antioxidant and anti-inflammatory effects, make them relevant to pharmacology and drug development.[18] The stereochemistry of such molecules can be critical, as different enantiomers often exhibit markedly different biological activities.

References

- 1. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PENTANAL, 2,2-DIMETHYL- | CAS#:14250-88-5 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. (2R,3R)-2,3-dimethylpentanal | C7H14O | CID 6994455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101525279A - Synthetic method of 2,3-dimethylpentanal - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. azom.com [azom.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 18. orientjchem.org [orientjchem.org]

A Technical Guide to 2,2-Dimethylpentanal for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Properties, and Handling of a Key Aldehyde Building Block

Introduction to 2,2-Dimethylpentanal

This compound, also known as 2,2-dimethylvaleraldehyde, is an organic compound with the molecular formula C7H14O.[1] Its structure, featuring a quaternary carbon atom adjacent to the aldehyde group, imparts specific steric and electronic properties that make it a unique building block in the synthesis of more complex molecules. The absence of α-hydrogens prevents self-condensation reactions, making it a useful partner in crossed-aldol reactions.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in various purities and quantities.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Molport | Molport-006-120-932 | ≥95% | 1 g | $723.00 |

| BOC Sciences | 14250-88-5 | Inquire | Inquire | Inquire |

| Dayang Chem (Hangzhou) Co., Ltd. | N/A | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquire |

| Chemsrc | N/A | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning reactions, purification procedures, and for ensuring safe handling.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 14250-88-5 | [1][2] |

| Molecular Formula | C7H14O | [1] |

| Molecular Weight | 114.188 g/mol | [1] |

| Boiling Point | 136.4°C at 760 mmHg | [3] |

| Density | 0.807 g/cm³ | [3] |

| Flash Point | 24.5°C | [3] |

| SMILES | CCCC(C)(C)C=O | [1][2] |

| InChIKey | YMXAGOUPXPGFLB-UHFFFAOYSA-N | [1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, information for similar aldehydes suggests that it should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is expected to be a flammable liquid and vapor. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions of this compound are scarce in readily accessible literature. However, based on its chemical structure, a common application is in crossed-aldol reactions.

General Protocol for a Crossed-Aldol Reaction with this compound

This protocol describes the general procedure for the reaction between butanal and this compound in the presence of a base, a classic example of a crossed-aldol reaction. Since this compound lacks α-hydrogens, it can only act as the electrophile in this reaction, leading to a more controlled product distribution compared to aldol (B89426) reactions where both partners can enolize.

Reactants:

-

Butanal

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution in water

Procedure:

-

In a reaction vessel equipped with a stirrer and under a controlled temperature (e.g., cooled in an ice bath), a solution of sodium hydroxide in water is prepared.

-

Butanal is slowly added to the basic solution. As butanal possesses α-hydrogens, it will be deprotonated to form the enolate.

-

This compound is then added to the reaction mixture. The enolate of butanal will act as the nucleophile, attacking the carbonyl carbon of this compound.

-

The reaction is stirred for a specified period to allow for the formation of the β-hydroxy aldehyde product.

-

The reaction is then quenched, typically by the addition of an acid.

-

The product is extracted from the aqueous phase using an organic solvent.

-

The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the β-hydroxy aldehyde can be achieved through techniques such as distillation or column chromatography.

Note: This is a generalized protocol. The specific concentrations, reaction times, and temperatures would need to be optimized for desired yield and purity.

Example Synthesis of a Related Compound: 2,3-Dimethylpentanal (B105951)

As a reference for the synthesis of substituted aldehydes, the following protocol for the synthesis of 2,3-dimethylpentanal is adapted from a patent.[4] This multi-step synthesis involves a condensation reaction followed by saponification, acidification, and decarboxylation.

Reactants:

-

3-Methyl-2-pentanone

-

Methyl chloroacetate

-

Sodium methoxide

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Methyl tertiary butyl ether

-

Copper powder

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer, thermometer, and solid feed hopper, add 90g (0.9 mol) of 3-methyl-2-pentanone, 108.5g (1 mol) of methyl chloroacetate, and 100 mL of toluene.

-

Cool the reaction solution to -20°C.

-

Add 64.8g (1.2 mol) of sodium methoxide, controlling the reaction temperature at approximately -15°C, over about 3 hours.

-

After the addition is complete, continue stirring at this temperature for 2 hours, followed by stirring for 1 hour at room temperature.

-

Drip in a solution of 72g of sodium hydroxide in 400 mL of methanol and react at room temperature for 4 hours.

-

Under reduced pressure (20 KPa), reclaim the methanol.

-

Add 300 mL of cold water and stir for about 5 minutes, then let it stand for 30 minutes.

-

Separate the toluene layer.

-

Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer three times with 240 mL of methyl tertiary butyl ether.

-

Add 0.9g of copper powder to the combined organic extracts and reclaim the solvent.

-

Collect the fraction distilling at 72-75°C under a pressure of 5 KPa to obtain 66g of 2,3-dimethylpentanal (molar yield 64%).[4]

Visualizing Workflows and Relationships

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing this compound and ensuring its quality for research and development purposes.

Caption: Sourcing and QC workflow for this compound.

Logical Relationship in a Crossed-Aldol Reaction

The diagram below outlines the logical steps and the roles of the reactants in the crossed-aldol reaction between butanal and this compound.

Caption: Logical flow of the crossed-aldol reaction.

References

2,2-Dimethylpentanal: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage of 2,2-Dimethylpentanal. The information is intended to support laboratory personnel in the safe and effective management of this chemical. Due to the limited availability of specific toxicological data for this compound, information from analogous compounds, particularly pentanal, is included for comparative purposes and is clearly identified.

Chemical and Physical Properties

This compound is a branched aliphatic aldehyde. A summary of its key chemical and physical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 14250-88-5 | [1][3][4] |

| Boiling Point | 136.4°C at 760 mmHg | [2] |

| Flash Point | 24.5°C | [2] |

| Density | 0.807 g/cm³ | [2] |

| Vapor Pressure | 7.38 mmHg at 25°C | [2] |

| Synonyms | 2,2-Dimethylvaleraldehyde, Pentanal, 2,2-dimethyl- | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Pictograms:

-

Flame

-

Exclamation Mark

Signal Word: Danger

Toxicological Data

| Toxicity Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3200–6400 mg/kg bw | [5] |

| Mouse | Oral | 6400–12800 mg/kg bw | [5] | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 4857 mg/kg bw | [5] |

| Guinea Pig | Dermal | >20000 mg/kg bw | [5] | |

| Skin Irritation | Rabbit | Dermal | Slightly irritating | [5] |

| Eye Irritation | Rabbit | Eye | Irritant | [5] |

Experimental Protocols for Toxicity Testing

The generation of toxicological data follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and reproducibility. Below are summaries of the methodologies for key acute toxicity tests.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, 425)[5][6][7][8][9]

-

Objective: To determine the acute oral toxicity of a substance.

-

Principle: The substance is administered orally in a single dose or multiple doses within 24 hours to several groups of experimental animals at different dose levels.[5]

-

Test Animals: Typically, rats are used.[6]

-

Procedure:

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

Acute Dermal Toxicity (Based on OECD Guideline 402)[10][11][12][13][14]

-

Objective: To determine the acute dermal toxicity of a substance.

-

Principle: The substance is applied to the skin of experimental animals in a single dose.[7]

-

Test Animals: Rabbits or rats are commonly used.[7]

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[8]

-

The test substance is applied uniformly over a defined area of the skin.

-

The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[8]

-

Animals are observed for signs of toxicity and skin reactions for at least 14 days.[8]

-

-

Data Analysis: The LD50 is determined.

Acute Inhalation Toxicity (Based on OECD Guideline 403)[2][15][16][17][18]

-

Objective: To determine the acute inhalation toxicity of a substance.

-

Principle: Animals are exposed to the substance, either as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[9][10]

-

Test Animals: Rats are the preferred species.[10]

-

Procedure:

-

Data Analysis: The LC50 (the concentration in air estimated to cause mortality in 50% of the animals) is calculated.

Skin Irritation/Corrosion (Based on OECD Guideline 404/439)[19][20][21][22]

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

In Vitro Method (OECD 439): This is the preferred method to reduce animal testing. It utilizes reconstructed human epidermis (RhE) models.[12][13][14]

-

In Vivo Method (OECD 404): To be used only when in vitro methods are not applicable.

-

The substance is applied to a small area of skin on a single animal (typically a rabbit).[15]

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals.

-

The severity of the reactions is scored.

-

Eye Irritation/Corrosion (Based on OECD Guideline 405)[1][23][24][25][26]

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Principle: A weight-of-the-evidence analysis and in vitro methods should be considered before any in vivo testing.[1][16][17]

-

In Vivo Method:

-

The test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.[18]

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.[19]

-

The severity and reversibility of the observed effects are scored.

-

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[20][21]

-

Process Enclosure: For larger scale operations, consider using enclosed systems.

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the work area.[20]

Caption: Hierarchy of controls for minimizing chemical exposure.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[22]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[20][22]

Caption: Personal Protective Equipment (PPE) decision workflow.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire Fighting Measures

This compound is a highly flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[22] Ground and bond containers and receiving equipment to prevent static discharge.

-

Refrigeration: If refrigerated, use a refrigerator designed for flammable liquid storage.[23]

Caption: Key storage guidelines for this compound.

Disposal

-

Waste Management: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.

-

Container Disposal: Empty containers may retain product residues and should be treated as hazardous.

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department or emergency response team.

-

This guide is intended to provide comprehensive safety information for the handling and storage of this compound. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and follow all applicable institutional and regulatory guidelines.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 3. 2,2-Dimethylvaleraldehyde | C7H14O | CID 84292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. scribd.com [scribd.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. mbresearch.com [mbresearch.com]

- 13. uniube.br [uniube.br]

- 14. x-cellr8.com [x-cellr8.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. wcu.edu [wcu.edu]

- 21. ehs.yale.edu [ehs.yale.edu]

- 22. ehs.washington.edu [ehs.washington.edu]

- 23. lsu.edu [lsu.edu]

Theoretical Calculations on the Conformational Landscape of 2,2-Dimethylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of 2,2-dimethylpentanal. Understanding the three-dimensional structure and conformational preferences of aldehydes is crucial in various fields, including drug design and materials science, as it dictates molecular interactions and reactivity. This document outlines the computational protocols for identifying stable conformers, determining their relative energies, and mapping the potential energy surface associated with bond rotations. The presented data, while illustrative, serves as a blueprint for conducting and interpreting computational studies on flexible molecules.

Introduction

This compound is an aliphatic aldehyde characterized by a quaternary carbon atom adjacent to the carbonyl group. This structural feature introduces significant steric hindrance, which profoundly influences its conformational preferences. The rotation around the C2-C3 and C3-C4 single bonds gives rise to a complex potential energy surface with several local minima corresponding to different conformers. The relative populations of these conformers at a given temperature are governed by their Gibbs free energies, which can be accurately predicted using modern computational chemistry methods.

The purpose of this guide is to detail a theoretical workflow for the complete conformational analysis of this compound. This includes the identification of all unique conformers, the calculation of their relative energies and key geometrical parameters, and the determination of the energy barriers separating them. Such information is invaluable for understanding the molecule's intrinsic properties and its behavior in larger molecular systems.

Theoretical Background & Signaling Pathways

The conformational space of this compound is primarily defined by the dihedral angles around the C2-C3 and C3-C4 bonds. Due to the sp3 hybridization of these carbon atoms, staggered conformations are generally more stable than eclipsed conformations. The presence of bulky methyl and ethyl groups, along with the carbonyl group, leads to a rich conformational landscape.

The following diagram illustrates the key rotational degrees of freedom in this compound.

Experimental Protocols: Computational Methodology

A systematic computational approach is required to explore the conformational space of this compound thoroughly. The following protocol outlines a standard workflow for such a study.

Initial Structure Generation

Initial 3D coordinates of this compound can be generated using standard molecular building software. A preliminary conformational search is then performed using a computationally inexpensive method, such as molecular mechanics with the MMFF94 force field, to identify a set of low-energy starting structures.

Quantum Mechanical Calculations

The geometries of the initial conformers are then optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a Pople-style basis set, like 6-31G(d), is a common choice for providing a good balance between accuracy and computational cost.

Frequency Analysis

Vibrational frequency calculations are performed on all optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true local minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are used to calculate relative Gibbs free energies.

Potential Energy Surface Scans

To determine the rotational barriers between conformers, relaxed potential energy surface (PES) scans are performed. This involves systematically varying the key dihedral angles (τ1 and τ2) while allowing all other geometrical parameters to relax. The resulting energy profile reveals the transition states connecting the stable conformers.

The logical workflow for this computational protocol is depicted below.

Methodological & Application

Application Notes and Protocols for the Grignard Synthesis of 2,2-Dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,2-dimethylpentan-1-ol (B1361373), also known as neoheptanol, via the Grignard reaction. The protocol herein is adapted from established methodologies for the synthesis of primary alcohols using Grignard reagents and formaldehyde (B43269).

Introduction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. The synthesis of primary alcohols is readily achieved through the reaction of a Grignard reagent with formaldehyde. In this application, 2,2-dimethylpentylmagnesium halide is reacted with formaldehyde to produce 2,2-dimethylpentan-1-ol. The Grignard reagent is prepared in situ from the corresponding 1-halo-2,2-dimethylpentane and magnesium metal in an anhydrous ether solvent.

Reaction Scheme

The synthesis of 2,2-dimethylpentan-1-ol via the Grignard reaction proceeds in two main steps:

-

Formation of the Grignard Reagent: 1-Bromo-2,2-dimethylpentane (B1374200) reacts with magnesium metal in anhydrous diethyl ether to form 2,2-dimethylpentylmagnesium bromide.

-

Reaction with Formaldehyde and Work-up: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent acidic work-up yields the final product, 2,2-dimethylpentan-1-ol.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1-Bromo-2,2-dimethylpentane | C₇H₁₅Br | 179.10 | ~165-167 | ~1.13 | ~1.45 |

| Magnesium | Mg | 24.31 | 1090 | 1.74 | N/A |

| Diethyl Ether (anhydrous) | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 1.353 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | N/A | 1.46 | N/A |

| 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 | 153-154[1] | 0.830[1][2] | 1.423-1.425[1] |

Table 2: Expected Spectroscopic Data for 2,2-Dimethylpentan-1-ol

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | δ (ppm): ~3.4 (s, 2H, -CH₂OH), ~1.2-1.4 (m, 4H, -CH₂CH₂-), ~0.9 (s, 6H, -C(CH₃)₂), ~0.85 (t, 3H, -CH₂CH₃), ~1.5-2.0 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~70 (-CH₂OH), ~40 (-C(CH₃)₂), ~35 (-CH₂CH₂-), ~25 (-C(CH₃)₂), ~18 (-CH₂CH₃), ~14 (-CH₂CH₃) |

| IR (cm⁻¹) | ~3300 (broad, O-H stretch), ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1050 (C-O stretch) |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Drying tubes (filled with calcium chloride)

-

Standard laboratory glassware

-

1-Bromo-2,2-dimethylpentane

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Part 1: Preparation of the Grignard Reagent (2,2-Dimethylpentylmagnesium Bromide)

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inlet for inert gas. Ensure all glassware is scrupulously dry.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

-

Solvent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

-

Addition of Alkyl Halide: Dissolve 1-bromo-2,2-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium.

-

Reaction Initiation: The reaction should begin spontaneously, indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

Completion of Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-2,2-dimethylpentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.

Part 2: Reaction with Formaldehyde and Work-up

-

Preparation of Formaldehyde: In a separate, dry flask, heat paraformaldehyde gently to depolymerize it into gaseous formaldehyde. Alternatively, and more conveniently, paraformaldehyde can be used directly as a suspension.

-

Reaction: Cool the Grignard reagent solution in an ice bath. Slowly introduce the gaseous formaldehyde above the surface of the stirred Grignard reagent, or add the paraformaldehyde powder in small portions. This reaction is exothermic; maintain the temperature below 20 °C during the addition.

-

Completion: After the addition of formaldehyde is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The mixture will likely become a viscous slurry.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. This should be done dropwise initially as the reaction can be vigorous.

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.

-

Drying and Solvent Removal: Combine all the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude 2,2-dimethylpentan-1-ol by distillation. Collect the fraction boiling at approximately 153-154 °C.

Visualizations

Caption: Reaction pathway for the synthesis of 2,2-dimethylpentan-1-ol.

References

Application Notes and Protocols for the Oxidation of 2,2-dimethylpentan-1-ol to 2,2-Dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. 2,2-Dimethylpentanal, a valuable intermediate, is synthesized by the oxidation of 2,2-dimethylpentan-1-ol (B1361373). The steric hindrance posed by the neopentyl-like structure of this substrate necessitates the use of mild and efficient oxidation protocols to prevent over-oxidation to the corresponding carboxylic acid and to achieve high yields.

This document provides detailed application notes and experimental protocols for three widely-used and reliable methods for the oxidation of 2,2-dimethylpentan-1-ol: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. Below is a summary of the key characteristics of the three discussed methods.

| Feature | Pyridinium Chlorochromate (PCC) | Swern Oxidation | Dess-Martin Periodinane (DMP) |

| Reagent(s) | Pyridinium chlorochromate | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dess-Martin Periodinane |